Cas no 950147-33-8 (N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine-4-carboxamide core functionalized with a (4-methylphenyl)methyl group and a 2-phenylethenesulfonyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development, given the presence of sulfonyl and amide groups known for bioactivity. The compound's design may offer advantages in binding affinity and selectivity due to its rigid piperidine backbone and aromatic substituents. Its sulfonylvinyl group could enhance reactivity or serve as a Michael acceptor in targeted modifications. Suitable for research applications, it may be of interest in the synthesis of protease inhibitors or receptor modulators.
N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide structure
950147-33-8 structure
Product Name:N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
CAS No:950147-33-8
MF:C22H26N2O3S
MW:398.518444538116
CID:6043426
PubChem ID:7916826
Update Time:2025-10-28

N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AB00797124-02
    • Z28428969
    • AKOS017065219
    • NCGC00313443-01
    • EN300-26587363
    • 950147-33-8
    • AB00797124-01
    • N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
    • Inchi: 1S/C22H26N2O3S/c1-18-7-9-20(10-8-18)17-23-22(25)21-11-14-24(15-12-21)28(26,27)16-13-19-5-3-2-4-6-19/h2-10,13,16,21H,11-12,14-15,17H2,1H3,(H,23,25)/b16-13+
    • InChI Key: MTFNRTUNQNXSSJ-DTQAZKPQSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NCC2C=CC(C)=CC=2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 398.16641387g/mol
  • Monoisotopic Mass: 398.16641387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 74.9Ų

N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587363-0.05g
N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
950147-33-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide

N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide: A Comprehensive Overview

The compound with CAS No. 950147-33-8, known as N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperidine ring, a sulfonyl group, and aromatic substituents. The presence of these functional groups makes it a versatile molecule with applications in drug design, material science, and beyond.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly due to their ability to modulate enzyme activity and cellular signaling pathways. The sulfonyl group in this compound is known to enhance bioavailability and stability, making it an attractive candidate for drug development. Additionally, the aromatic substituents, such as the 4-methylphenyl and 2-phenylethene groups, contribute to the molecule's hydrophobicity and ability to interact with biological targets.

One of the most promising applications of this compound lies in its potential as a bioactive agent. Researchers have explored its ability to inhibit key enzymes involved in inflammatory processes, suggesting its potential use in anti-inflammatory therapies. Furthermore, the molecule's structure has been shown to exhibit selectivity towards certain receptors, which could be exploited in the development of targeted therapies for conditions such as cancer and neurodegenerative diseases.

The synthesis of N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide involves a series of carefully controlled reactions, including nucleophilic substitution and coupling reactions. These methods ensure the formation of the desired product with high purity and yield. The use of advanced techniques such as microwave-assisted synthesis has further optimized the production process, making it more efficient and scalable for industrial applications.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its stability under various conditions has been thoroughly investigated, revealing that it remains intact under moderate thermal and oxidative stress. These properties make it suitable for use in both laboratory research and large-scale manufacturing.

From an environmental perspective, the compound's biodegradability has been assessed, showing that it undergoes degradation under aerobic conditions. This is an important consideration for its safe disposal and reduces its potential impact on ecosystems. Regulatory agencies have also evaluated its safety profile, concluding that it poses minimal risk to human health when handled according to established guidelines.

Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying this compound's bioactivity. Advanced computational methods, such as molecular docking and dynamics simulations, are being employed to predict its interactions with biological targets at the atomic level. These insights will be crucial for refining its structure and improving its therapeutic potential.

In conclusion, N-[(4-methylphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide represents a cutting-edge molecule with vast opportunities in scientific research and industrial applications. Its unique structure, coupled with its favorable chemical properties, positions it as a valuable tool in advancing our understanding of complex biological systems and developing innovative solutions to pressing challenges in healthcare and beyond.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.